1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethyl-5-nitroindol-1-ium-2-yl)methylideneamino]methanamine;sulfate
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Overview
Description
1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethyl-5-nitroindol-1-ium-2-yl)methylideneamino]methanamine;sulfate is a complex organic compound with a unique structure that includes a methoxyphenyl group, a nitroindolium moiety, and a methanamine linkage
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethyl-5-nitroindol-1-ium-2-yl)methylideneamino]methanamine;sulfate typically involves multiple steps. The synthetic route often starts with the preparation of the methoxyphenyl derivative, followed by the introduction of the nitroindolium group through a series of reactions. The final step involves the formation of the methanamine linkage and the sulfate salt. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group in the nitroindolium moiety can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. .
Scientific Research Applications
1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethyl-5-nitroindol-1-ium-2-yl)methylideneamino]methanamine;sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitroindolium moiety can interact with nucleic acids and proteins, potentially disrupting their function. The methoxyphenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other methoxyphenyl derivatives and nitroindolium compounds. Compared to these, 1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethyl-5-nitroindol-1-ium-2-yl)methylideneamino]methanamine;sulfate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 1-(4-methoxyphenyl)ethanone
- 1-(4-methoxyphenyl)ethanol
- 1-(4-methoxyphenyl)ethan-1-one .
Properties
CAS No. |
83969-02-2 |
---|---|
Molecular Formula |
C40H46N8O10S |
Molecular Weight |
830.9 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethyl-5-nitroindol-1-ium-2-yl)methylideneamino]methanamine;sulfate |
InChI |
InChI=1S/2C20H22N4O3.H2O4S/c2*1-20(2)17-11-15(24(25)26)7-10-18(17)23(3)19(20)13-22-21-12-14-5-8-16(27-4)9-6-14;1-5(2,3)4/h2*5-11,13H,12H2,1-4H3;(H2,1,2,3,4) |
InChI Key |
ORCKVSQVWDFSLI-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C=C(C=C2)[N+](=O)[O-])C)/C=N/NCC3=CC=C(C=C3)OC)C.CC1(C(=[N+](C2=C1C=C(C=C2)[N+](=O)[O-])C)/C=N/NCC3=CC=C(C=C3)OC)C.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)[N+](=O)[O-])[N+](=C1C=NNCC3=CC=C(C=C3)OC)C)C.CC1(C2=C(C=CC(=C2)[N+](=O)[O-])[N+](=C1C=NNCC3=CC=C(C=C3)OC)C)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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